N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-tert-butylphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 5.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H27NO5/c1-28(2,3)19-9-6-17(7-10-19)24-16-22(30)21-12-11-20(15-25(21)34-24)29-27(31)18-8-13-23(32-4)26(14-18)33-5/h6-16H,1-5H3,(H,29,31) |
InChI Key |
CBBYHZNRJARHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Green Synthesis Using Ammonia Gas
A patent by CN116217424A outlines a one-step amidation method avoiding traditional acyl chlorides. Key steps include:
-
Dissolving 3,4-dimethoxybenzoic acid in benzonitrile.
-
Heating to 150–155°C under ammonia gas flow (99% purity) for 5.5–7 hours.
-
Purification via column chromatography.
This method achieves a 78% yield for analogous benzamides, offering advantages:
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Benzonitrile |
| Temperature | 150–155°C |
| Ammonia Flow Rate | 80–100 mL/min |
| Reaction Time | 5.5–7 hours |
| Yield | Up to 78% |
Chromenone Intermediate Synthesis
Baker-Venkataraman Reaction
The chromenone core is synthesized from 2-hydroxy-5-nitroacetophenone:
-
Acylation : React with 4-tert-butylbenzoyl chloride in pyridine.
-
Cyclization : Treat with potassium hydroxide in ethanol to form 2-(4-tert-butylphenyl)-7-nitro-4H-chromen-4-one.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.
Intermediate Characterization
-
7-Amino-2-(4-tert-butylphenyl)-4H-chromen-4-one :
Amide Coupling Optimization
Carbodiimide-Mediated Coupling
The 7-aminochromenone reacts with 3,4-dimethoxybenzoic acid using EDCl/HOBt:
-
Activate the carboxylic acid in dry DMF (0°C, 1 hour).
-
Add the amine intermediate and stir at room temperature for 12 hours.
Critical Parameters
-
Molar Ratio : 1:1.2 (acid:amine).
-
Solvent : Anhydrous DMF or THF.
Alternative Routes and Challenges
Microwave-Assisted Synthesis
A patent (WO2012102254A1) describes Rh-catalyzed reactions for heterocycles, though direct applicability is limited. Adaptations for chromenones could involve:
tert-Butyl Group Introduction
Friedel-Crafts alkylation on pre-formed chromenones is hindered by electron deficiency. Preferred methods:
Structural Confirmation
Spectroscopic Analysis
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl and dimethoxybenzamide groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of benzamide-functionalized chromenones. Key structural analogs include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Type: The main compound’s 3,4-dimethoxybenzamide group introduces two electron-donating methoxy substituents, which may enhance solubility or binding interactions compared to analogs with single substituents (e.g., 4-methyl or 4-methoxy).
Molecular Weight Trends :
- The 3,4-dimethoxy substitution increases molecular weight (443.5 g/mol) relative to simpler analogs (411.5–427.5 g/mol), which could influence pharmacokinetic properties like membrane permeability.
Molecular Docking and Binding Affinity
While direct data for the main compound are unavailable, N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (a structural analog with the same 3,4-dimethoxybenzamide group) demonstrated promising binding to cysteine protease in anti-viral studies .
Pesticide and Agrochemical Derivatives
highlights benzamide derivatives with varied substituents (e.g., isoxaben, propanil) used as pesticides. For example, isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) shares a dimethoxybenzamide core but differs in scaffold topology, underscoring the importance of substituent positioning for target specificity .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of chromenones. Its unique structure, which includes a chromone core and various substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone moiety characterized by a fused benzopyran ring system. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The structural formula is as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C₂₆H₂₃N₃O₄ |
| Molecular Weight | 431.9 g/mol |
| CAS Number | 923674-26-4 |
Research indicates that compounds with similar chromone structures often exhibit anti-inflammatory, anti-cancer, antibacterial, and antifungal properties. The proposed mechanisms include:
- Reactive Oxygen Species (ROS) Modulation : Compounds with chromone cores can influence ROS levels in cells, leading to apoptosis in cancerous or infected cells.
- Inhibition of Key Enzymes : Chromenones may act as allosteric inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the compound allows for better membrane penetration, enhancing its bioavailability and efficacy against various targets.
Anticancer Activity
Recent studies have demonstrated promising anticancer effects of related chromenone derivatives against various cancer cell lines. For instance, compounds exhibiting similar structural features have shown cytotoxicity with IC50 values below 10 μM in several assays.
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated through in vitro studies against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it may possess significant antibacterial activity comparable to standard antibiotics.
Case Studies
- Study on Anticancer Properties : A study involving derivatives of chromenones showed that certain modifications led to enhanced activity against breast cancer cells (MCF-7), with some compounds achieving over 70% inhibition at concentrations as low as 5 μM.
- Evaluation Against Bacterial Strains : Another investigation assessed the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, revealing that some derivatives inhibited bacterial growth effectively at low concentrations (e.g., MIC values ranging from 5 to 50 μg/mL).
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the chromone core. A common approach includes:
- Step 1: Coupling of 7-hydroxy-4-chromone derivatives with tert-butylphenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions, using palladium catalysts (e.g., Pd/C) in polar aprotic solvents like DMF or acetonitrile .
- Step 2: Amidation of the intermediate with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions, using aqueous sodium carbonate as a base .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm substitution patterns on the chromone and benzamide moieties. Key signals include the tert-butyl proton singlet (~1.3 ppm) and chromone carbonyl carbon (~180 ppm) .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX or WinGX software for data refinement. Crystals are often grown via slow evaporation from ethanol, with anisotropic displacement parameters analyzed using ORTEP .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Anticancer Assays: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC50 calculations after 48-hour exposure .
- Antimicrobial Screening: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Source Analysis: Compare assay protocols (e.g., cell line origin, incubation time) across studies. For example, variations in IC50 values may arise from differences in serum concentration in cell culture media .
- Compound Stability: Conduct HPLC stability studies under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or histone deacetylases (HDACs). Focus on the chromone’s carbonyl group and benzamide’s methoxy substituents for hydrogen bonding .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability in solvated systems, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Formulation Optimization: Prepare nanocrystalline suspensions using wet milling (particle size <200 nm) with stabilizers like poloxamer 407 .
- Prodrug Design: Synthesize phosphate or glycoside derivatives of the phenolic hydroxyl group to enhance aqueous solubility .
Q. How can synthetic yields be improved for scaled-up production?
- Catalyst Screening: Test Buchwald-Hartwig amination catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling steps, optimizing temperature (80–110°C) and solvent (toluene vs. dioxane) .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., acyl chloride formation), reducing side reactions and improving reproducibility .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of putative targets (e.g., HDACs) via Western blotting after compound treatment .
- Click Chemistry: Incorporate alkyne tags into the benzamide moiety for pull-down assays coupled with LC-MS/MS proteomic analysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
